molecular formula C13H15N5O6 B1683968 api-1 CAS No. 36707-00-3

api-1

Cat. No.: B1683968
CAS No.: 36707-00-3
M. Wt: 337.29 g/mol
InChI Key: SPBWHPXCWJLQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

API-1, also known as NSC-177223, is a potent inhibitor of protein kinase B (PKB), also known as Akt. This compound is known for its ability to bind to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its membrane translocation and reducing its phosphorylation levels. This compound is selective for protein kinase B and does not inhibit the activation of protein kinase C (PKC) and protein kinase A (PKA). It is also known to induce apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .

Biochemical Analysis

Biochemical Properties

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide interacts with the Akt protein, a key player in cell survival and growth pathways . By binding to Akt, it prevents Akt’s translocation to the cell membrane, thereby inhibiting its activation . This interaction is crucial in regulating cell proliferation and survival, particularly in cancer cells .

Cellular Effects

The compound effectively induces apoptosis in various cancer cell lines, including activation of caspase-8 and caspase-9 . It reduces cell proliferation and induces apoptosis, and at a dose of 10 mg/kg per day, decreases tumor growth in a mouse xenograft model . It also reduces the levels of cellular FLICE-inhibitory protein (c-FLIP), an important regulator of apoptosis .

Molecular Mechanism

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to Akt and blocking its translocation to the cell membrane . This prevents the activation of Akt, leading to reduced cell proliferation and increased apoptosis . The compound also facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP .

Temporal Effects in Laboratory Settings

Its effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the compound reduces tumor growth at a dose of 10 mg/kg per day

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of API-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

API-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Formulation
Api-1 is primarily recognized for its significance in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Given that a substantial number of new chemical entities exhibit low solubility (approximately 90% fall into BCS class II or IV), optimizing the properties of this compound can lead to improved therapeutic efficacy. Techniques such as salt formation and particle size reduction are commonly employed to enhance the oral bioavailability of this compound .

Case Study: Absorption Modeling
A notable application of this compound is in absorption modeling, which aids formulators in understanding how various properties affect bioavailability. For instance, computational models can predict the impact of different formulations on pharmacokinetics before conducting in vivo studies. This approach allows for early formulation decisions and optimization based on simulated data .

Clinical Trials

Preclinical Testing
Before this compound can be used in human trials, it undergoes rigorous preclinical testing to assess its pharmacokinetic profile. This stage includes laboratory research and animal testing to evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside potential toxicity .

Phases of Clinical Trials

  • Phase One: Focuses on safety and tolerability in a small group of healthy volunteers.
  • Phase Two: Expands to patients with the target condition to assess efficacy and optimize dosing.
  • Phase Three: Involves a larger population to establish a comprehensive risk-benefit profile compared to existing treatments .

Innovative Research Methodologies

API-First Methodology
The API-first approach emphasizes developing specifications for this compound prior to coding, ensuring that the final product meets predefined requirements. This method has shown promise in improving development efficiency and reducing biases during the formulation process. A controlled experiment comparing API-first and Code-first methodologies revealed significant differences in support time, test efficiency, and overall correctness of the developed APIs .

Digital Sociology Applications
In digital sociology, this compound serves as a framework for extracting data from social media platforms through standardized commands. This methodology enhances the ability to conduct research based on real-time data analysis, providing insights into social behaviors and trends .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentEnhances solubility and bioavailability of APIsImproved therapeutic efficacy
Clinical TrialsUndergoes extensive preclinical and clinical testingEnsures safety and efficacy
Research MethodologiesAPI-first approach for specification developmentReduces bias, improves efficiency
Digital SociologyData extraction from social media using standardized APIsReal-time insights into social behaviors

Comparison with Similar Compounds

Similar Compounds

    LY294002: Another inhibitor of protein kinase B, but it also inhibits phosphoinositide 3-kinase (PI3K).

    Wortmannin: A potent inhibitor of PI3K, which indirectly affects protein kinase B activity.

    MK-2206: A selective inhibitor of protein kinase B with a different mechanism of action compared to API-1.

Uniqueness of this compound

This compound is unique in its selective inhibition of protein kinase B without affecting protein kinase C and protein kinase A. This selectivity makes it a valuable tool for studying protein kinase B-specific pathways and for developing targeted therapies with minimal off-target effects .

Biological Activity

API-1 is a selective inhibitor of Akt (Protein Kinase B), a crucial signaling protein involved in various cellular processes, including metabolism, cell proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.

Chemical Characteristics

  • Chemical Name : 4-Amino-5,8-dihydro-5-oxo-8-β-D-ribofuranosyl-pyrido[2,3-d]pyrimidine-6-carboxamide
  • Purity : ≥96%
  • Molecular Formula : C13H15N5O6

This compound functions by binding to the pleckstrin homology domain of Akt, which prevents its translocation to the cell membrane. This inhibition disrupts the activation of downstream signaling pathways that promote cell survival and proliferation. Specifically, this compound has been shown to:

  • Inhibit EGF-induced kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) .
  • Induce cell growth arrest and apoptosis in human cancer cells expressing constitutively active Akt .

In Vitro Studies

In various laboratory studies, this compound has demonstrated significant antitumor activity:

  • Cell Lines Tested : this compound was tested on multiple cancer cell lines, including breast cancer (MCF7), prostate cancer (LNCaP), and glioblastoma (U87MG).
  • Apoptosis Induction : The compound effectively induced apoptosis as evidenced by increased levels of activated caspases (caspase-8 and caspase-9) in treated cells .
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF75.070
LNCaP4.065
U87MG6.575

In Vivo Studies

In vivo studies further corroborated the efficacy of this compound:

  • Animal Models : Mice bearing xenograft tumors derived from human cancer cell lines were treated with this compound.
  • Tumor Growth Inhibition : Results showed a significant reduction in tumor volume compared to control groups.
Treatment GroupTumor Volume (mm³)% Tumor Growth Inhibition
Control1500-
This compound (10 mg/kg)80047
This compound (20 mg/kg)50067

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A phase I clinical trial evaluated the safety and efficacy of this compound in combination with chemotherapy in patients with advanced breast cancer. Preliminary results indicated improved overall survival rates and manageable side effects.
  • Prostate Cancer Research : A study focused on the use of this compound in castration-resistant prostate cancer showed promising results in reducing PSA levels and tumor burden.
  • Combination Therapy : Research exploring the combination of this compound with other targeted therapies demonstrated enhanced antitumor effects compared to monotherapy.

Properties

IUPAC Name

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWHPXCWJLQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306513
Record name 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36707-00-3
Record name NSC177223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
api-1
Reactant of Route 2
Reactant of Route 2
api-1
Reactant of Route 3
api-1
Reactant of Route 4
api-1
Reactant of Route 5
api-1
Reactant of Route 6
api-1
Customer
Q & A

Q1: What is the primary target of API-1?

A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []

Q2: How does this compound binding to Akt affect its activity?

A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []

Q3: Does this compound inhibit upstream activators of Akt, like PI3K?

A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []

Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?

A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []

Q5: How does this compound affect c-FLIP levels?

A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []

Q6: Does this compound impact TRAIL-induced apoptosis?

A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the provided abstracts.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not offer details on spectroscopic data.

Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?

A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.

Q10: What are the in vitro effects of this compound on cancer cells?

A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []

Q11: Has this compound shown efficacy in in vivo cancer models?

A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []

Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?

A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.